molecular formula C23H26N4O4 B2873954 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide CAS No. 1091448-72-4

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

Cat. No. B2873954
CAS RN: 1091448-72-4
M. Wt: 422.485
InChI Key: AOMAHCRGXXZZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research on benzonaphthyridine derivatives, which share structural motifs with the compound , has shown promising anticancer properties. Lukka et al. (2012) studied a series of compounds for their antitumor activity, focusing on how modifications in the molecule's lipophilicity affect its pharmacokinetics and tumor targeting efficacy. Their findings highlight the potential of structurally similar compounds in designing treatments targeting specific cancer types, with modifications improving tumor tissue retention and therapeutic outcomes (Lukka et al., 2012).

DNA Interaction and Cytotoxic Activity

The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. (2003) provide insights into how these compounds inhibit the growth of various cancer cell lines. Such research underscores the importance of structural features in determining the efficacy of potential anticancer agents. The study indicates that certain structural elements can significantly enhance cytotoxic effects, potentially through interactions with DNA or inhibition of specific cellular enzymes (Deady et al., 2003).

Topoisomerase I Inhibition

Ruchelman et al. (2003) explored dibenzo[c,h][1,6]naphthyridin-6-ones for their ability to target topoisomerase I (TOP-1), a critical enzyme involved in DNA replication and transcription. Their work, focusing on the impact of various substituents on cytotoxicity and TOP-1-targeting activity, indicates the potential of structurally related compounds in developing new anticancer agents with specific mechanisms of action (Ruchelman et al., 2003).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-26(2)19(17-14-27(3)18-7-5-4-6-16(17)18)13-24-22(28)23(29)25-15-8-9-20-21(12-15)31-11-10-30-20/h4-9,12,14,19H,10-11,13H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMAHCRGXXZZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

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